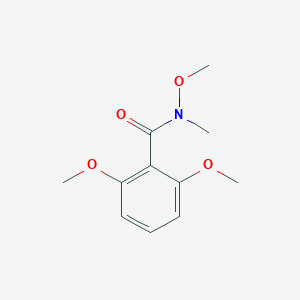
N,2,6-Trimethoxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2,6-Trimethoxy-N-methylbenzamide, also known as TMB, is an important organic compound used in a variety of scientific and medical research applications. It is a white crystalline solid with a melting point of 64-65°C and is soluble in water, ethanol and other polar solvents. TMB is a derivative of benzamide, which is an amide of benzoic acid, and it is commonly used in the synthesis of other compounds and in the study of various biochemical and physiological processes.
科学的研究の応用
N,2,6-Trimethoxy-N-methylbenzamide is widely used in scientific research applications, such as in the synthesis of other compounds and in the study of various biochemical and physiological processes. In particular, it is used in the synthesis of drugs and other pharmaceuticals, as well as in the study of enzyme kinetics and enzyme inhibition. It is also used in the study of lipid metabolism and in the investigation of the effects of environmental pollutants on the human body.
作用機序
The mechanism of action of N,2,6-Trimethoxy-N-methylbenzamide is not yet fully understood, but it is believed to act as a reversible inhibitor of certain enzymes. In particular, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is thought to bind to the active site of the enzyme and prevent it from breaking down acetylcholine, thus leading to increased levels of the neurotransmitter in the brain.
Biochemical and Physiological Effects
N,2,6-Trimethoxy-N-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the brain, which can have a variety of effects, including increased alertness, improved memory and increased concentration. Additionally, N,2,6-Trimethoxy-N-methylbenzamide has been shown to have anti-inflammatory and anti-oxidant properties, as well as being able to reduce the risk of certain types of cancer.
実験室実験の利点と制限
The main advantage of using N,2,6-Trimethoxy-N-methylbenzamide in laboratory experiments is its relatively low cost and easy availability. It is also relatively easy to synthesize, which makes it ideal for use in a variety of scientific and medical research applications. However, there are also some limitations to using N,2,6-Trimethoxy-N-methylbenzamide in laboratory experiments. For example, it is not very stable and can degrade over time, which can lead to inaccurate results. Additionally, it can be toxic if ingested or inhaled, so it should be handled with care.
将来の方向性
There are a number of potential future directions for research involving N,2,6-Trimethoxy-N-methylbenzamide. For example, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, research could be conducted to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent. Finally, research could be conducted to explore its potential applications in the synthesis of other compounds and its use as a reagent in chemical reactions.
合成法
N,2,6-Trimethoxy-N-methylbenzamide can be synthesized from benzoic acid and methanol using an acid-catalyzed Fischer esterification reaction. This method is simple and efficient, and it can be used to produce pure N,2,6-Trimethoxy-N-methylbenzamide in a relatively short amount of time. The reaction involves heating benzoic acid and methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, and the resulting product is N,2,6-Trimethoxy-N-methylbenzamide.
特性
IUPAC Name |
N,2,6-trimethoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-12(16-4)11(13)10-8(14-2)6-5-7-9(10)15-3/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNLQUDAIODQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC=C1OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,6-trimethoxy-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340080.png)
![[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340084.png)
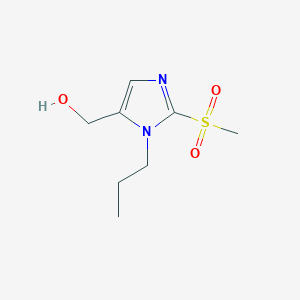
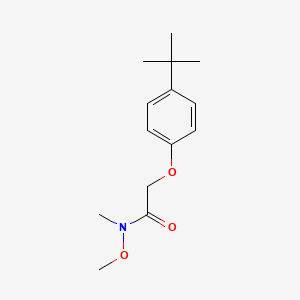
![[2-Methanesulfonyl-1-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340112.png)
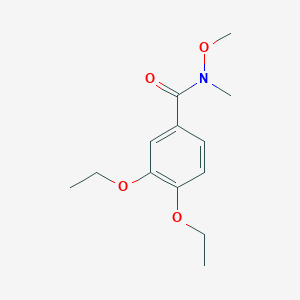
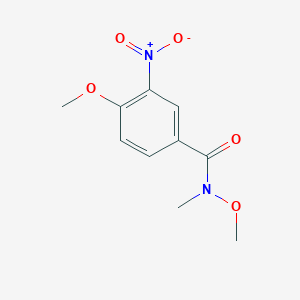
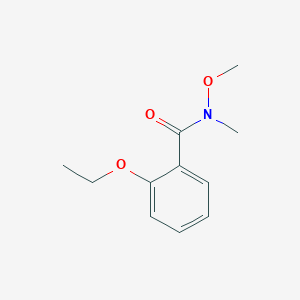
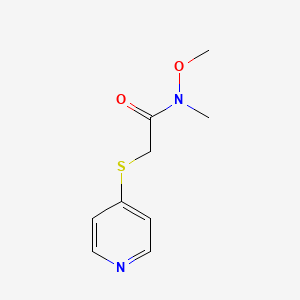
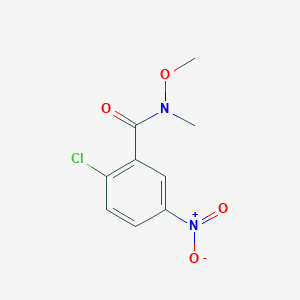
![Ethyl 3-[bis(2-methylpropyl)amino]propanoate](/img/structure/B6340172.png)
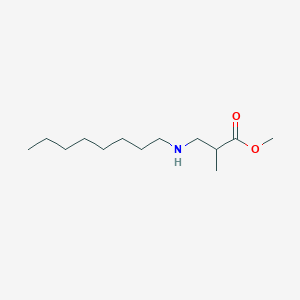
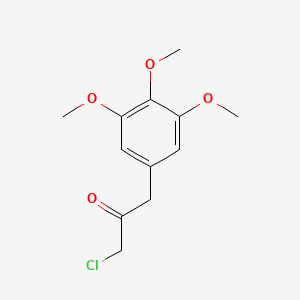
![Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340184.png)